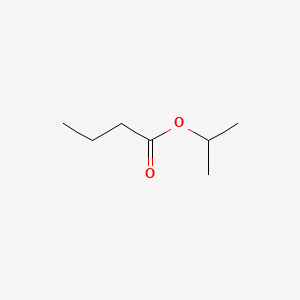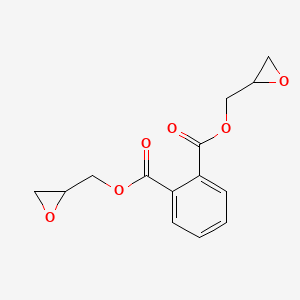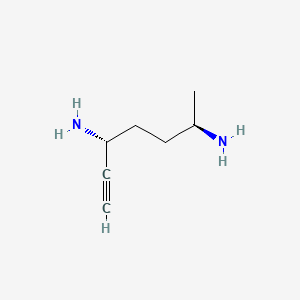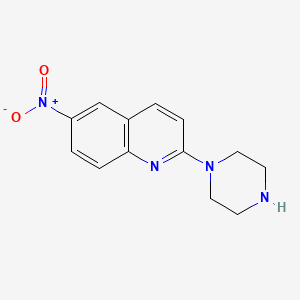
6-Nitroquipazine
概要
説明
6-ニトロ-2-ピペラジン-1-イル-キノリンは、キノリン系に属する複素環式化合物です。キノリンコアの6位にニトロ基、2位にピペラジン環が存在することで特徴付けられます。
2. 製法
合成経路と反応条件
6-ニトロ-2-ピペラジン-1-イル-キノリンの合成は、一般的に以下の手順で行われます。
キノリンのニトロ化: 出発物質であるキノリンは、ニトロ化されて6位にニトロ基が導入されます。これは、通常、濃硝酸と硫酸の混合物を用いて、制御された温度条件下で行われます。
工業的製法
6-ニトロ-2-ピペラジン-1-イル-キノリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の収率と純度を高くするために、反応条件の最適化が含まれます。 主な考慮事項には、溶媒の選択、反応温度、再結晶やクロマトグラフィーなどの精製方法が含まれます .
科学的研究の応用
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Nitroquipazine plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, a key neurotransmitter. It interacts primarily with the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron . By binding to SERT, this compound prevents serotonin reuptake, thereby increasing its availability in the synaptic cleft and enhancing serotonergic signaling . This interaction is crucial for its function as an SSRI and its potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. In particular, it has been shown to influence the survival and hemolymph composition of larval mosquitoes, Aedes aegypti . The compound’s impact on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to decrease sodium ion concentrations in hemolymph, indicating its role in ion regulation and homeostasis . Additionally, it inhibits melanogenesis in human melanoma cells, highlighting its potential in modulating cellular processes related to pigmentation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the serotonin transporter (SERT) and inhibiting its function . This inhibition prevents the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft. The elevated serotonin levels enhance serotonergic neuronal transmission, which is the basis for its antidepressant effects . The compound’s high affinity for SERT is a key factor in its mechanism of action, making it a potent SSRI .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability and affinity for SERT, maintaining its inhibitory effects over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to alterations in cellular function, including changes in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, the compound effectively inhibits serotonin reuptake without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including disruptions in ion balance and cellular homeostasis . These dosage-dependent effects are important for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to serotonin regulation. It interacts with enzymes and cofactors associated with serotonin metabolism, influencing metabolic flux and metabolite levels . The compound’s inhibition of SERT affects the overall serotonin turnover, leading to increased serotonin availability and altered metabolic pathways . Understanding these metabolic interactions is essential for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with the serotonin transporter (SERT) . The compound’s high affinity for SERT facilitates its uptake and accumulation in serotonergic neurons, where it exerts its inhibitory effects . This targeted distribution is crucial for its function as an SSRI and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is primarily within the presynaptic terminals of serotonergic neurons, where it interacts with the serotonin transporter (SERT) . This localization is essential for its inhibitory effects on serotonin reuptake and its role in enhancing serotonergic signaling . The compound’s targeting to specific cellular compartments is mediated by its high affinity for SERT and its ability to bind to the transporter with high specificity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-piperazin-1-yl-quinoline typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 6th position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Piperazine Substitution: The nitrated quinoline is then reacted with piperazine to introduce the piperazine ring at the 2nd position. .
Industrial Production Methods
Industrial production of 6-Nitro-2-piperazin-1-yl-quinoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography .
化学反応の分析
反応の種類
6-ニトロ-2-ピペラジン-1-イル-キノリンは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。
還元: ニトロ基は、パラジウム触媒存在下での水素ガスや、ジチオナイトナトリウムなどの還元剤を使用して、アミノ基に還元できます。
酸化: この化合物は、特にピペラジン環において、過マンガン酸カリウムなどの酸化剤を用いて酸化反応を起こす可能性があります
一般的な試薬と条件
還元: 水素ガス、パラジウム触媒、ジチオナイトナトリウム。
置換: ジクロロメタン、トリエチルアミン、さまざまな求電子剤。
酸化: 過マンガン酸カリウム、その他の酸化剤。
生成される主な生成物
還元: 6-アミノ-2-ピペラジン-1-イル-キノリン。
置換: 6-ニトロ-2-ピペラジン-1-イル-キノリンのさまざまなN-置換誘導体。
酸化: ピペラジン環の酸化誘導体
類似化合物との比較
6-ニトロ-2-ピペラジン-1-イル-キノリンは、以下のような他の類似化合物と比較することができます。
2-ピペラジン-1-イル-キノリン: ニトロ基を持たず、その結果、化学反応性と生物活性は異なります。
6-アミノ-2-ピペラジン-1-イル-キノリン:
キノロン系抗生物質: シプロフロキサシンやレボフロキサシンなど、細菌のDNAジャイレースを標的としますが、構造的特徴と活性スペクトルが異なります
6-ニトロ-2-ピペラジン-1-イル-キノリンの独自性は、その特定の置換パターンにあります。これは、明確な化学的および生物学的特性を与え、さらなる研究開発のための貴重な化合物となっています .
特性
IUPAC Name |
6-nitro-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDBEAVVGFNWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044001 | |
| Record name | 6-Nitroquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77372-73-7 | |
| Record name | 6-Nitroquipazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77372-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroquipazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DU-24565 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28M0X094BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


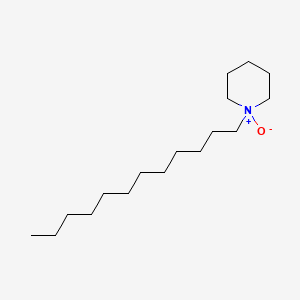

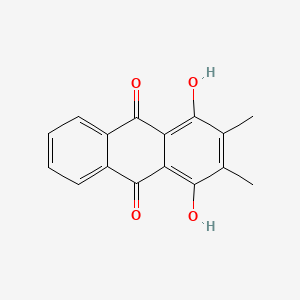


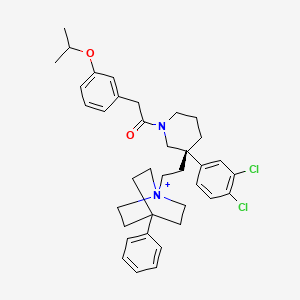
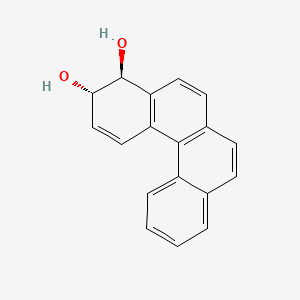
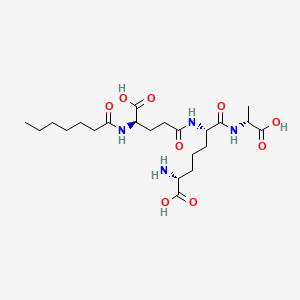
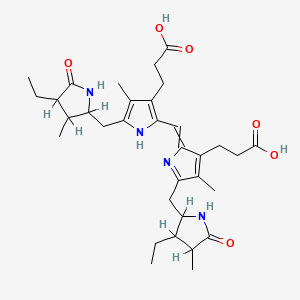
![(9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B1217351.png)
